6-Desamino 6-Chloro Etravirine

説明

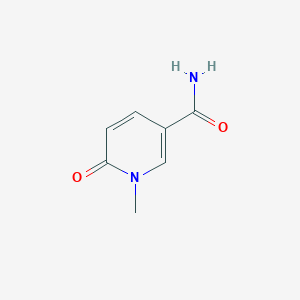

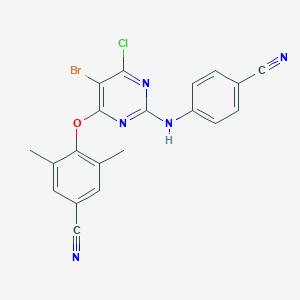

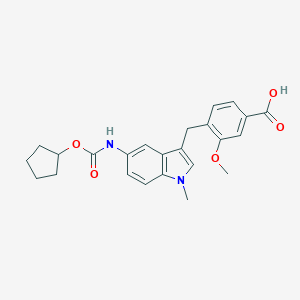

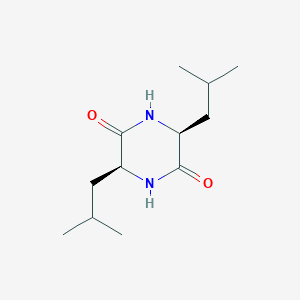

6-Desamino 6-Chloro Etravirine is a chemical compound with the molecular formula C20H13BrClN5O and a molecular weight of 454.71 g/mol . It is an intermediate in the production of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .

科学的研究の応用

作用機序

Target of Action

6-Desamino 6-Chloro Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

This compound exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The compound’s action primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a crucial step in the viral replication process . This disruption in the replication pathway leads to a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine, the parent compound of this compound, has a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the reverse transcriptase enzyme, which leads to a decrease in the production of new virus particles . At the cellular level, this results in a reduction of the viral load within the infected cells and overall in the body.

準備方法

The synthesis of 6-Desamino 6-Chloro Etravirine involves several steps, starting from 4-hydroxy-3,5-dimethyl-benzenecarbonitrile and benzonitrile, 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino] . The synthetic routes can be divided into two main methods:

Method 1: Utilizes halogenated pyridines as starting materials.

Method 2: Uses 4-guanidinobenzonitrile as the starting material or intermediate.

Industrial production methods often employ microwave-promoted amination to enhance efficiency, reducing reaction times from 12 hours to 15 minutes and improving overall yields .

化学反応の分析

6-Desamino 6-Chloro Etravirine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include halogenated pyridines and guanidinobenzonitrile.

Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.

Major Products: The primary product is Etravirine, formed through a series of substitution and amination reactions.

類似化合物との比較

6-Desamino 6-Chloro Etravirine is unique due to its specific structure and function as an intermediate in the synthesis of Etravirine. Similar compounds include:

Etravirine: The final product in the synthesis pathway, used as an antiviral drug.

Other Non-Nucleoside Reverse Transcriptase Inhibitors: Such as Efavirenz and Nevirapine, which also target the reverse transcriptase enzyme but differ in their chemical structure and resistance profiles.

特性

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)